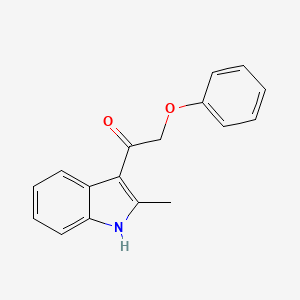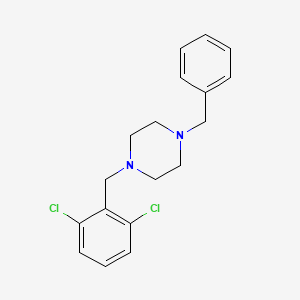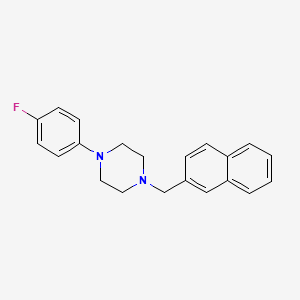![molecular formula C21H22N4O B5664080 (3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)
(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" belongs to a class of heterocyclic compounds characterized by the presence of both pyrrolidine and pyrazole rings. These structures are of significant interest in medicinal chemistry due to their potential pharmacological activities. Heterocyclic compounds containing pyrrolidine and pyrazole rings have been extensively studied for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties (Govindaraju et al., 2012; Becerra et al., 2022).
Synthesis Analysis
The synthesis of compounds like "(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" typically involves multistep reactions starting from readily available chemicals. Key steps may include the formation of the pyrazole ring, introduction of the pyrrolidine moiety, and subsequent modifications to introduce the benzyl group. Methods such as palladium-catalyzed reactions, reductive amination employing hydrogen, and cyclocondensation reactions are crucial in the construction of complex heterocyclic structures (Rossi et al., 2014; Irrgang & Kempe, 2020).
Molecular Structure Analysis
The molecular structure of this compound features stereochemistry, with the (3R*,4S*) configuration indicating the presence of chiral centers. Such stereochemistry can significantly influence the biological activity and interaction of the compound with biological targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often used to determine the precise configuration and conformation of such molecules (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Heterocyclic compounds like this one can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. The presence of the carbonyl group adjacent to the pyrrolidine and pyrazole rings can influence the reactivity, making it a versatile intermediate for further chemical modifications (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the presence of functional groups. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical stability, reactivity towards biological macromolecules, and the ability to form bioactive metabolites are critical aspects of the chemical properties. Studies on related heterocyclic compounds indicate that the electron-rich nature of the nitrogen atoms and the presence of substituents on the rings can significantly affect these properties, impacting their pharmacological profile (Ray et al., 2022).
For further detailed insights and specific methodologies used in the synthesis and analysis of similar compounds, refer to the following references:
属性
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(1-benzylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-20-15-24(14-19(20)17-9-5-2-6-10-17)21(26)18-11-23-25(13-18)12-16-7-3-1-4-8-16/h1-11,13,19-20H,12,14-15,22H2/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCAFRDMDBQXBP-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5663998.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-isopropyl-1,3-thiazole-2-carboxamide](/img/structure/B5664004.png)
![methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5664006.png)
![2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5664014.png)



![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![ethyl 2-amino-5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5664059.png)


![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)